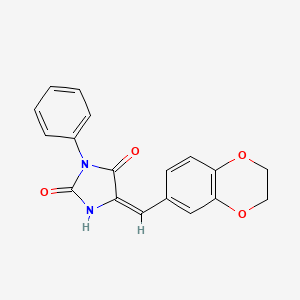

![molecular formula C17H19BrO3 B5106188 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as BMB, is a chemical compound that belongs to the family of bromobenzenes. It is a synthetic compound that is used in scientific research applications. BMB is a versatile compound that has been found to have various biochemical and physiological effects.

Mechanism of Action

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene activates AhR by binding to its ligand-binding domain. This induces a conformational change in the receptor, leading to the dissociation of its chaperone proteins and the translocation of the receptor to the nucleus. In the nucleus, AhR binds to its partner protein, aryl hydrocarbon receptor nuclear translocator (ARNT), and together, they bind to specific DNA sequences called xenobiotic response elements (XREs). This leads to the transcriptional activation of target genes, which are involved in various biological processes, including xenobiotic metabolism, immune response, and cell proliferation.

Biochemical and Physiological Effects

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to have various biochemical and physiological effects. It has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has also been found to modulate the immune response by inducing the expression of cytokines and chemokines. In addition, 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has several advantages as a tool for scientific research. It is a potent and selective ligand for AhR, which makes it a valuable tool for studying the function of this receptor. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is also a synthetic compound, which means that it can be easily synthesized in a laboratory setting. However, there are some limitations to the use of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in some experiments. In addition, 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has a short half-life, which means that it needs to be freshly prepared for each experiment.

Future Directions

There are several future directions for the use of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene in scientific research. One area of interest is the role of AhR in the regulation of the immune response. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to induce the expression of cytokines and chemokines, which suggests that it may play a role in the modulation of the immune response. Another area of interest is the development of new ligands for AhR. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is a potent and selective ligand for AhR, but there is a need for more specific and potent ligands that can be used to study the function of this receptor in greater detail. Finally, the development of new synthetic methods for the preparation of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene and related compounds may provide new opportunities for the study of AhR and its downstream signaling pathways.

Conclusion

In conclusion, 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is a synthetic compound that is used in scientific research applications. It is a potent and selective ligand for AhR, which makes it a valuable tool for studying the function of this receptor. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has various biochemical and physiological effects, including the induction of cytochrome P450 enzymes, modulation of the immune response, and inhibition of cancer cell proliferation. While there are some limitations to the use of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene in lab experiments, there are several future directions for the study of this compound and its related compounds.

Synthesis Methods

The synthesis of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction between 1-bromo-2-nitrobenzene and 4-(3-methoxyphenoxy)butyl alcohol in the presence of a base catalyst. The reaction results in the formation of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene as a white crystalline solid. The synthesis of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is a straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is used in scientific research applications as a tool to study the function of proteins. It is commonly used as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in the regulation of various biological processes. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to activate AhR and induce the expression of its target genes. This makes it a valuable tool for studying the function of AhR and its downstream signaling pathways.

properties

IUPAC Name |

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO3/c1-19-14-7-6-8-15(13-14)20-11-4-5-12-21-17-10-3-2-9-16(17)18/h2-3,6-10,13H,4-5,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWOFELXVNTUKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)

![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)

![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)

![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)

![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)

![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)

![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)